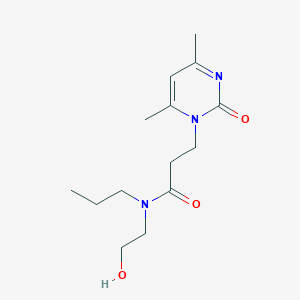![molecular formula C18H19N7O2 B4533539 2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one](/img/structure/B4533539.png)
2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one
Overview
Description
2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperazine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized using the Einhorn-Brunner reaction or the Pellizzari reaction, starting from thiosemicarbazide and formic acid.
Synthesis of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor and piperazine.
Coupling Reactions: The triazole and piperazine intermediates are then coupled with a benzoyl chloride derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to interact with metal ions and enzyme active sites, potentially inhibiting their activity . The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole moiety and are used as antifungal agents.
Piperazine Derivatives: Compounds such as piperazine-based antihistamines and antipsychotics share the piperazine ring.
Uniqueness
What sets 2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one apart is its combination of the pyridazinone core with both triazole and piperazine moieties, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
2-methyl-5-[4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-23-16(26)10-13(11-21-23)24-6-8-25(9-7-24)18(27)15-5-3-2-4-14(15)17-19-12-20-22-17/h2-5,10-12H,6-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLLNUSRPMDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B4533467.png)
![3-[2-(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B4533472.png)
![3-(1,3-benzodioxol-5-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpropanamide](/img/structure/B4533483.png)
![N-(2-fluoro-5-methylphenyl)-N'-[2-(pyridin-3-ylamino)ethyl]succinamide](/img/structure/B4533489.png)
![7-(cyclohex-3-en-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4533496.png)
![[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B4533502.png)
![Methyl 5-oxo-5-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B4533526.png)
![2-[(1-isoxazol-3-ylethyl)(methyl)amino]-N-(2-methoxybenzyl)acetamide](/img/structure/B4533530.png)
![2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4533542.png)

![1-(5-chloro-2-methylphenyl)-4-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4533555.png)
![3-[1-(hydroxymethyl)pentyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4533563.png)

